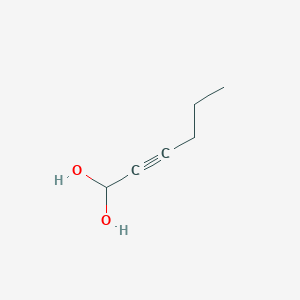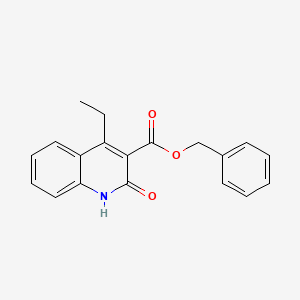
1-(Tert-butoxycarbonyl)-4-isocyanato-4-phenylpiperidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Tert-butoxycarbonyl)-4-isocyanato-4-phenylpiperidine is a chemical compound that features a piperidine ring substituted with a tert-butoxycarbonyl group, an isocyanate group, and a phenyl group. This compound is of interest in organic synthesis and medicinal chemistry due to its unique structural properties and reactivity.
Vorbereitungsmethoden
The synthesis of 1-(Tert-butoxycarbonyl)-4-isocyanato-4-phenylpiperidine typically involves the following steps:
Protection of the Piperidine Nitrogen: The piperidine nitrogen is protected using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile.
Introduction of the Isocyanate Group: The isocyanate group can be introduced via a reaction with phosgene or a phosgene equivalent under controlled conditions.
Phenyl Substitution: The phenyl group is introduced through a substitution reaction, often using a phenyl halide and a suitable base.
Industrial production methods may involve the use of flow microreactor systems to enhance efficiency and sustainability .
Analyse Chemischer Reaktionen
1-(Tert-butoxycarbonyl)-4-isocyanato-4-phenylpiperidine undergoes various chemical reactions, including:
Hydrolysis: The isocyanate group can be hydrolyzed to form a carbamic acid derivative.
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the isocyanate group reacts with nucleophiles such as amines or alcohols to form ureas or carbamates.
Oxidation and Reduction: The phenyl group can undergo oxidation to form phenolic derivatives, while the piperidine ring can be reduced under suitable conditions.
Common reagents used in these reactions include water, amines, alcohols, and oxidizing or reducing agents. Major products formed from these reactions include carbamic acids, ureas, and phenolic compounds .
Wissenschaftliche Forschungsanwendungen
1-(Tert-butoxycarbonyl)-4-isocyanato-4-phenylpiperidine has several scientific research applications:
Organic Synthesis: It is used as an intermediate in the synthesis of complex organic molecules, particularly in the preparation of pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound is explored for its potential in drug development, particularly as a building block for designing inhibitors and other bioactive molecules.
Material Science: It is used in the development of novel materials, including polymers and coatings, due to its reactive isocyanate group.
Wirkmechanismus
The mechanism of action of 1-(Tert-butoxycarbonyl)-4-isocyanato-4-phenylpiperidine involves its reactivity towards nucleophiles. The isocyanate group reacts with nucleophilic sites on target molecules, forming stable urea or carbamate linkages. This reactivity is exploited in various synthetic and biological applications .
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 1-(Tert-butoxycarbonyl)-4-isocyanato-4-phenylpiperidine include:
1-(Tert-butoxycarbonyl)-4-aminopiperidine: This compound lacks the isocyanate group but shares the tert-butoxycarbonyl-protected piperidine structure.
1-(Tert-butoxycarbonyl)-4-hydroxypiperidine: This compound features a hydroxyl group instead of an isocyanate group.
1-(Tert-butoxycarbonyl)-4-phenylpiperidine: This compound lacks the isocyanate group but retains the phenyl and tert-butoxycarbonyl groups.
The uniqueness of this compound lies in its combination of the isocyanate group with the tert-butoxycarbonyl-protected piperidine and phenyl groups, providing a versatile intermediate for various chemical transformations .
Eigenschaften
Molekularformel |
C17H22N2O3 |
|---|---|
Molekulargewicht |
302.37 g/mol |
IUPAC-Name |
tert-butyl 4-isocyanato-4-phenylpiperidine-1-carboxylate |
InChI |
InChI=1S/C17H22N2O3/c1-16(2,3)22-15(21)19-11-9-17(10-12-19,18-13-20)14-7-5-4-6-8-14/h4-8H,9-12H2,1-3H3 |
InChI-Schlüssel |
VQRFILUFXJPLJP-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)(C2=CC=CC=C2)N=C=O |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details






Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![6-Chloro-7,8,9,10-tetrahydrotetrazolo[5,1-a]phthalazine](/img/structure/B8460768.png)


-](/img/structure/B8460790.png)


